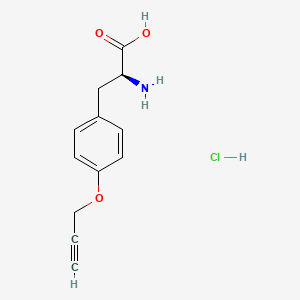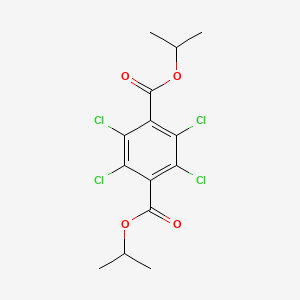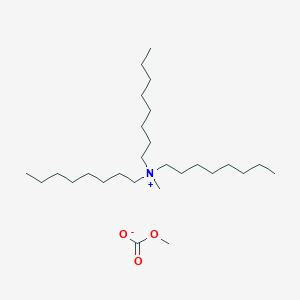
O-Propargyl-L-tyrosine hydrochloride (H-L-Tyr(Propargyl)-OH.HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propargyl-L-tyrosine hydrochloride (H-L-Tyr(Propargyl)-OH.HCl) is an important organic compound that has been studied extensively in the scientific community for its various applications. It is a derivative of the amino acid tyrosine, and is used in a variety of research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent. HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
H-L-Tyr(Propargyl)-OH.HCl has a variety of scientific research applications. It has been used in organic synthesis as an intermediate in the synthesis of other compounds, such as peptides and amino acids. It has also been used as an inhibitor of enzymes, such as cytochrome P450. Additionally, it has been investigated as a potential therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Wirkmechanismus
The mechanism of action of H-L-Tyr(Propargyl)-OH.HCl is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site and blocking the enzyme’s activity. Additionally, it has been suggested that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects
H-L-Tyr(Propargyl)-OH.HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to reduce oxidative stress in cells, scavenge free radicals, and inhibit the activity of cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
H-L-Tyr(Propargyl)-OH.HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is relatively expensive and can be toxic in high concentrations.
Zukünftige Richtungen
The potential applications of H-L-Tyr(Propargyl)-OH.HCl are vast and there are numerous future directions for research. One possibility is to further investigate its anti-inflammatory and anti-cancer properties in animal models. Additionally, it could be studied for its potential to treat other diseases, such as diabetes and cardiovascular disease. Furthermore, it could be investigated for its potential to inhibit other enzymes and to act as an antioxidant. Finally, it could be further studied for its potential therapeutic applications in humans.
Synthesemethoden
H-L-Tyr(Propargyl)-OH.HCl is synthesized by the reaction of L-tyrosine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is complete when the pH of the solution reaches 7.5. The product is then purified by column chromatography and crystallized to yield H-L-Tyr(Propargyl)-OH.HCl.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRZLTYSXRCIH-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)






![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)





